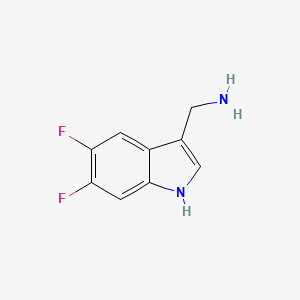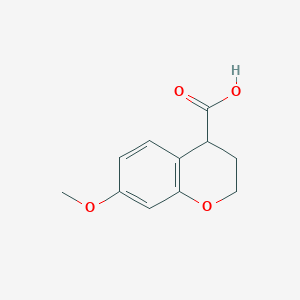
7-Methoxy-chroman-4-carboxylic acid
描述
7-Methoxy-chroman-4-carboxylic acid is a compound that belongs to the class of oxygen-containing heterocycles . It is a significant structural entity and acts as a major building block in a large class of medicinal compounds .
Synthesis Analysis
Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds, which include 7-Methoxy-chroman-4-carboxylic acid . The review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .Molecular Structure Analysis
The chroman-4-one framework, to which 7-Methoxy-chroman-4-carboxylic acid belongs, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Chemical Reactions Analysis
The synthesis of 4-chromanone-derived compounds, including 7-Methoxy-chroman-4-carboxylic acid, has been a focus of several studies . These studies aim to improve the methodologies of these compounds .Physical And Chemical Properties Analysis
Carboxylic acids, such as 7-Methoxy-chroman-4-carboxylic acid, exhibit strong hydrogen bonding between molecules . They therefore have high boiling points compared to other substances of comparable molar mass .科学研究应用
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including 7-Methoxy-chroman-4-carboxylic acid, serve as precursors for a variety of industrial chemicals and can be produced using engineered microbes. However, they become inhibitory to microbes such as Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields, affecting cell membrane integrity and internal pH. Strategies to increase microbial robustness against such inhibition include metabolic engineering for enhanced tolerance and the use of appropriate exporters (Jarboe et al., 2013).
Syringic Acid: Biosynthesis, Pharmacological, and Industrial Importance
Syringic acid (SA), synthesized via the shikimic acid pathway in plants, demonstrates a wide range of therapeutic applications due to its strong antioxidant activity, which may be attributed to the presence of methoxy groups. SA's effectiveness in disease prevention and treatment is further supported by its ability to modulate enzyme activity and protein dynamics. Beyond its biomedical applications, SA has significant industrial uses in bioremediation and photocatalytic ozonation, showcasing the diverse applications of methoxy-substituted carboxylic acids like 7-Methoxy-chroman-4-carboxylic acid (Srinivasulu et al., 2018).
Antioxidant, Microbiological, and Cytotoxic Activity of Selected Carboxylic Acids
Research comparing the structural effects of carboxylic acids on their bioactivity reveals that structural differences, such as the number of hydroxyl groups and conjugated bonds, significantly impact their antioxidant, antimicrobial, and cytotoxic activities. This suggests the potential for structural modification of compounds like 7-Methoxy-chroman-4-carboxylic acid to enhance their biological activity and application in various scientific and industrial fields (Godlewska-Żyłkiewicz et al., 2020).
Solvent Developments for Liquid-Liquid Extraction of Carboxylic Acids
The extraction of carboxylic acids from aqueous streams is critical for their utilization as precursors in bio-based plastics and other products. Research on solvents for liquid-liquid extraction (LLX) highlights the development of new solvents, including ionic liquids, and traditional systems with amines and organophosphorous extractants. These advancements in solvent technology enhance the efficiency and economic feasibility of extracting carboxylic acids, potentially benefiting the processing and application of compounds like 7-Methoxy-chroman-4-carboxylic acid (Sprakel & Schuur, 2019).
安全和危害
According to the safety data sheet, 7-Methoxy-chroman-4-carboxylic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
未来方向
The chroman-4-one framework, to which 7-Methoxy-chroman-4-carboxylic acid belongs, has been the focus of several studies aiming to improve the methodologies of 4-chromanone-derived compounds . This suggests that there is ongoing interest in this class of compounds, indicating potential future research directions.
属性
IUPAC Name |
7-methoxy-3,4-dihydro-2H-chromene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-7-2-3-8-9(11(12)13)4-5-15-10(8)6-7/h2-3,6,9H,4-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFSXHUGNVCALM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-chroman-4-carboxylic acid | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[[(Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2447451.png)
![2-(5-Bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2447452.png)
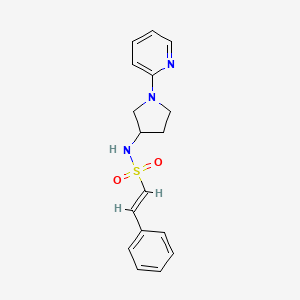
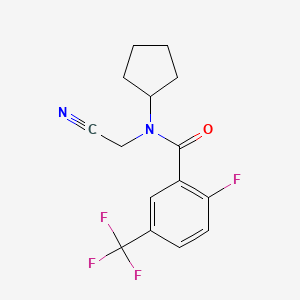
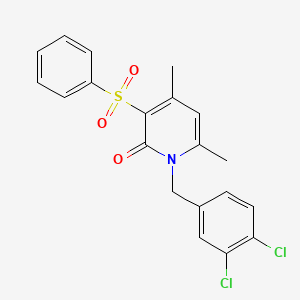
![N-{5-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-ethylphenoxy)acetamide](/img/structure/B2447461.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2447462.png)
![2-(chloromethyl)-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2447464.png)
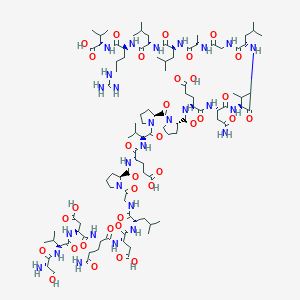
![4-(4-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B2447467.png)

![N-[(2,4-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2447470.png)
![Ethyl 2-[[(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2447471.png)
